Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)-
Description
The compound Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)- is a highly complex molecule featuring:
- Thiazolidinyl ring: A 5,5-dimethyl-2-thiazolidinyl group with a carboxylic acid substituent, contributing to stereochemical complexity and possible metabolic stability .
- Bicyclic beta-lactam system: The 4-thia-1-azabicyclo[3.2.0]heptane core is structurally analogous to penicillin derivatives (e.g., ampicillin) and may confer antibacterial properties .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O8S2/c1-31(2)21(29(43)44)37-26(47-31)19(35-23(39)17(33)15-11-7-5-8-12-15)25(41)34-18(16-13-9-6-10-14-16)24(40)36-20-27(42)38-22(30(45)46)32(3,4)48-28(20)38/h5-14,17-22,26,28,37H,33H2,1-4H3,(H,34,41)(H,35,39)(H,36,40)(H,43,44)(H,45,46)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTDOCKXPFRLQQ-BOUYBQKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=CC=C5)N)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC(=O)[C@@H](C5=CC=CC=C5)N)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098660 | |
| Record name | (2R)-(2R)-2-Phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62326-82-3 | |
| Record name | (2R)-(2R)-2-Phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenylglycinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62326-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-(2R)-2-Phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures have significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects.
Mode of Action
The mode of action of Glycinamide involves its interaction with its targets, leading to changes in the biological systemIt’s known that many similar compounds function by inhibiting the biosynthesis of sphingolipids in herbivores.
Biochemical Pathways
It’s known that many similar compounds function by inhibiting the biosynthesis of sphingolipids in herbivores. This inhibition is achieved through postingestive backbone hydroxylation products.
Result of Action
The result of Glycinamide’s action involves molecular and cellular effectsIt’s known that many similar compounds cause severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated derivatives.
Biological Activity
Glycinamide, specifically the compound (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)- , has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its role in skin depigmentation, collagen synthesis, and potential therapeutic applications.
Overview of Glycinamide
Glycinamide is an amide derivative of glycine and serves as a precursor in various biochemical pathways. Its structural modifications have been shown to enhance biological functions, making it a subject of interest in medicinal chemistry.
1. Skin Depigmentation
Recent studies have highlighted the efficacy of glycinamide hydrochloride in promoting skin depigmentation. In a clinical trial involving 21 participants, glycinamide was applied topically for eight weeks. The results demonstrated a significant reduction in the melanin index and an increase in skin lightness (L* value) after two weeks of application. Notably, no adverse skin reactions were reported during the study . The mechanism underlying this effect involves the inhibition of melanin production through the downregulation of key proteins such as microphthalmia-associated transcription factor (MITF) and tyrosinase (TYR) in response to α-melanocyte stimulating hormone (α-MSH) .
2. Collagen Production
Glycinamide has also been shown to enhance collagen synthesis significantly. In vitro studies indicated that glycinamide treatment increased levels of type I and III collagen without affecting mRNA levels of COL1A1 and COL3A1. When combined with ascorbic acid, glycinamide produced synergistic effects on collagen production and wound healing comparable to those induced by transforming growth factor-beta 1 (TGF-β1) . This suggests its potential utility in dermatological applications aimed at improving skin elasticity and healing.
3. Antimicrobial Properties
Glycinamide derivatives have been evaluated for their antimicrobial activities. Studies indicate that certain glycinamide compounds exhibit inhibitory effects against HIV-1 replication . The mechanism appears to involve interference with viral replication processes, highlighting glycinamide's potential as an antiviral agent.
Case Studies and Research Findings
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
*Estimated based on structural complexity.
Table 2: Activity Profiles
*Inferred due to large molecular size.
Q & A
Q. What analytical techniques are recommended for characterizing the stereochemical purity of glycinamide derivatives in synthetic studies?
To ensure stereochemical fidelity, researchers should employ:
- X-ray crystallography : Resolves absolute configuration and confirms stereochemistry (e.g., pseudoephenamine glycinamide derivatives were validated via single-crystal X-ray analysis) .
- Melting point analysis : Used to assess crystallinity and purity (e.g., pseudoephenamine glycinamide derivatives exhibit sharp melting points after recrystallization) .
- Chiral HPLC or NMR spectroscopy : For dynamic resolution of enantiomers, though specific protocols may require optimization based on substituent effects.
Q. How can synthetic routes for glycinamide derivatives be optimized to achieve high stereochemical fidelity?
Key strategies include:
- Chiral auxiliaries : Pseudoephenamine glycinamide enables diastereoselective aldol reactions with aldehydes/ketones, yielding syn-β-hydroxy-α-amino acids with >95% diastereomeric excess .
- Recrystallization protocols : Ethanol-based recrystallization removes diastereomeric impurities, as demonstrated in multi-gram syntheses .
- Protecting group strategies : Use of N-Boc glycine in precursor synthesis minimizes side reactions during coupling steps .
Advanced Research Questions
Q. What computational strategies effectively predict the pH-dependent activity of glycinamide ribonucleotide transformylase (GAR Tfase)?
Computational approaches include:
- Molecular dynamics (MD) simulations : To model protonation states of catalytic residues (e.g., His-134 and Asp-144 in E. coli GAR Tfase) across pH ranges .
- pKa calculations : Determine ionization states of active-site residues influencing substrate binding (10-formyltetrahydrofolate and glycinamide ribonucleotide) .
- Free energy perturbation (FEP) : Quantifies the population of protonation states that align with experimental pH-activity curves (e.g., acidic limb governed by His-134 deprotonation) .
Q. How do contradictory findings about glycinamide’s mutagenicity compared to acrylamide inform pharmacological risk assessment?
Critical considerations include:
- Dose-dependent DNA adduct formation : Glycinamide exhibits linear dose-response mutagenicity, unlike acrylamide’s saturable adduct formation at high doses .
- Metabolic activation : Glycinamide’s direct DNA binding contrasts with acrylamide’s reliance on metabolic conversion to glycidamide for mutagenicity .
- In vivo vs. in vitro models : Rodent studies show micronucleus formation with acrylamide, but glycinamide’s in vivo genotoxicity requires further validation .
Q. What methodological approaches evaluate glycinamide derivatives as glycinamide ribonucleotide formyltransferase (GAR Tfase) inhibitors in cancer research?
Key methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ values using purified GAR Tfase and radiolabeled 10-formyltetrahydrofolate .
- Structural analogs : Pyrimidodiazepine-based folates mimic the transition state of the formyltransferase reaction, competing with natural substrates .
- Crystallographic studies : Resolve binding modes of inhibitors (e.g., N-alkyl 1,4-diazepinones) to guide SAR optimization .
Q. How can researchers resolve contradictions in the biological activity of glycinamide derivatives across experimental models?
- Comparative dose-response studies : Standardize dosing regimens to account for species-specific metabolic differences (e.g., murine vs. human liver microsomes).
- Adduct sequencing : Use mass spectrometry to map DNA adduct sites and compare mutagenic hotspots across models .
- Knockout models : Validate target specificity using GAR Tfase-deficient cell lines to isolate off-target effects .
Methodological Considerations
- Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., thiazolidinyl glycinamide derivatives) .
- Safety handling : Glycinamide derivatives require toxicity screening (e.g., Ames test) before in vivo studies due to mutagenicity risks .
- Data validation : Cross-reference computational predictions (e.g., pKa values) with experimental kinetics to refine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
